REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1.C(N(CC)CC)C.[C:25](OC(=O)C)(=[O:27])[CH3:26].C(=O)([O-])O.[Na+].[Cl-].[Na+]>ClCCl>[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][N:15]([C:25](=[O:27])[CH3:26])[CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1,4.5,6.7|
|
Name
|
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.051 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 24 mg of crude product
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted three times with dichloromethane/methanol (4/1)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an additional 47 mg of crude product
|
Type
|
CUSTOM
|
Details
|
The combined crude samples were purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C=CN1)C(=NC2)N2CCN(CC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |